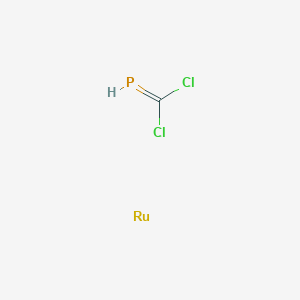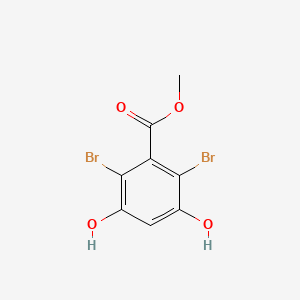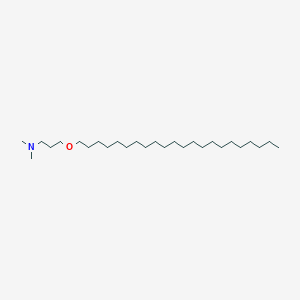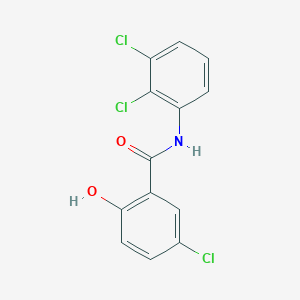![molecular formula C29H26N2O B12583978 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole CAS No. 649721-54-0](/img/structure/B12583978.png)
2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[3-(Trifenilmetoxil)propil]-1H-bencimidazol es un compuesto químico con la fórmula molecular C29H26N2O y un peso molecular de 418,53 g/mol Este compuesto se caracteriza por la presencia de un núcleo de benzimidazol sustituido con un grupo trifenilmetoxilpropil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[3-(Trifenilmetoxil)propil]-1H-bencimidazol típicamente implica la reacción de benzimidazol con bromuro de 3-(trifenilmetoxil)propil en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) con una base como el carbonato de potasio (K2CO3) para facilitar la reacción de sustitución nucleofílica .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[3-(Trifenilmetoxil)propil]-1H-bencimidazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos halogenados en presencia de una base como el hidróxido de sodio (NaOH).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de benzimidazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede conducir a la formación de compuestos de benzimidazol reducidos .
Aplicaciones Científicas De Investigación
El 2-[3-(Trifenilmetoxil)propil]-1H-bencimidazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-[3-(Trifenilmetoxil)propil]-1H-bencimidazol implica su interacción con objetivos moleculares y vías específicas. Se sabe que el núcleo de benzimidazol interactúa con enzimas y receptores, inhibiendo potencialmente su actividad. El grupo trifenilmetoxilpropil puede mejorar la afinidad de unión y la especificidad del compuesto para sus objetivos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2-Feniletil)-1H-bencimidazol
- 2-(3-Fenilpropil)-1H-bencimidazol
- 2-(4-Fenilbutil)-1H-bencimidazol
Singularidad
El 2-[3-(Trifenilmetoxil)propil]-1H-bencimidazol es único debido a la presencia del grupo trifenilmetoxilpropil, que imparte propiedades químicas distintas y potenciales actividades biológicas. Esta característica estructural lo diferencia de otros derivados de benzimidazol y puede contribuir a sus aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
649721-54-0 |
|---|---|
Fórmula molecular |
C29H26N2O |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(3-trityloxypropyl)-1H-benzimidazole |
InChI |
InChI=1S/C29H26N2O/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)32-22-12-21-28-30-26-19-10-11-20-27(26)31-28/h1-11,13-20H,12,21-22H2,(H,30,31) |
Clave InChI |
FMTTWNPRGRBWGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)


![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)


![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)

![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)

